3-(Methylsulfonylamino)benzylamine hydrochloride chemical properties
3-(Methylsulfonylamino)benzylamine hydrochloride chemical properties
An In-depth Technical Guide to 3-(Methylsulfonylamino)benzylamine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of 3-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 238428-26-7). Intended for researchers, medicinal chemists, and drug development scientists, this guide details the compound's chemical identity, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores potential synthetic routes and highlights its significance as a structural motif in modern drug discovery, grounded in the established roles of its constituent functional groups. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction
3-(Methylsulfonylamino)benzylamine hydrochloride is a substituted aromatic amine that presents a unique combination of structural features relevant to medicinal chemistry and organic synthesis. As a primary benzylamine, it serves as a versatile synthetic handle for derivatization. The presence of a sulfonamide linkage introduces a key pharmacophore known for its ability to engage in strong hydrogen bonding interactions with biological targets. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to handling and formulation for biological screening.
The strategic placement of the methylsulfonylamino group at the meta-position of the benzylamine core influences the molecule's electronic properties and three-dimensional conformation. Understanding these characteristics is paramount for leveraging this compound as a building block for constructing more complex molecules with tailored biological activities, potentially as enzyme inhibitors or receptor modulators.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core properties. These data are essential for experimental design, dose calculations, and analytical characterization.
Structure:
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | [3-(methylsulfonamido)phenyl]methanaminium chloride | N/A |
| CAS Number | 238428-26-7 | [3][4] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | [3] |
| Molecular Weight | 236.72 g/mol | [3][4] |
| Physical Form | Solid (Typical) | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [5][6] |
| Storage | Store at room temperature under an inert atmosphere. |
Note: Some properties are inferred from structurally related compounds due to limited public data for this specific molecule.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structural integrity and purity of 3-(Methylsulfonylamino)benzylamine hydrochloride. The expected spectral characteristics are derived from its distinct functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[7]
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¹H NMR: The proton spectrum is expected to show distinct signals:
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Aromatic Protons (Ar-H): A complex multiplet pattern in the ~7.2-7.6 ppm range, corresponding to the four protons on the substituted benzene ring.
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Benzylic Protons (-CH₂-NH₃⁺): A singlet or broad singlet around ~4.0 ppm.
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Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (~8.5-9.0 ppm), which may exchange with D₂O.
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Sulfonamide Proton (-SO₂-NH-): A singlet, often broad, in the ~9.5-10.5 ppm range.
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Methyl Protons (-SO₂-CH₃): A sharp singlet around ~3.0 ppm.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure:
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Aromatic Carbons: Multiple signals between ~120-145 ppm.
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Benzylic Carbon (-CH₂-): A signal around ~42-45 ppm.
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Methyl Carbon (-CH₃): A signal around ~40 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.[8]
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N-H Stretching: Broad bands from ~2800-3200 cm⁻¹ for the -NH₃⁺ group and a sharper peak around 3300 cm⁻¹ for the sulfonamide N-H.
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S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Found in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₈H₁₂N₂O₂S), the expected nominal mass is 200.06 Da. Electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 201.07 [M+H]⁺.
Synthesis and Reactivity
Representative Synthetic Approach
While specific literature on the synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride is sparse, a plausible route can be designed from commercially available starting materials based on established organic chemistry transformations.[9][10] A logical pathway involves the synthesis of the sulfonamide followed by the introduction and conversion of the functional group that will become the benzylamine.
One such conceptual workflow is the reduction of a nitrile:
Protocol Outline: Nitrile Reduction Route
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Sulfonamide Formation: Dissolve 3-aminobenzonitrile in a suitable solvent (e.g., dichloromethane or pyridine). Cool the solution in an ice bath and slowly add methanesulfonyl chloride (MsCl). Allow the reaction to proceed until completion (monitored by TLC). Work up the reaction to isolate 3-(methylsulfonylamino)benzonitrile.
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Nitrile Reduction: The resulting nitrile can be reduced using various methods. Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) or chemical reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent would yield the primary amine, 3-(methylsulfonylamino)benzylamine.[10]
-
Hydrochloride Salt Formation: Dissolve the purified free-base amine in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as HCl gas) to precipitate the desired hydrochloride salt, which can then be collected by filtration and dried.[11]
Chemical Reactivity
The reactivity is governed by its primary functional groups:
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Primary Amine: As a nucleophile, the benzylamine moiety can readily participate in N-acylation, N-alkylation, reductive amination, and urea/thiourea formation. This makes it an excellent scaffold for combinatorial library synthesis.
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Sulfonamide: The sulfonamide group is generally stable under a wide range of reaction conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base if further substitution on the sulfonamide nitrogen is desired.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The directing effects of the meta-positioned -NHSO₂CH₃ and -CH₂NH₃⁺ groups would need to be considered for regioselectivity.
Applications in Research and Drug Development
The structural motifs within 3-(Methylsulfonylamino)benzylamine hydrochloride are prevalent in pharmacologically active compounds. This makes it an attractive starting point or intermediate for drug discovery programs.
-
Enzyme Inhibition: Sulfonamides are classic zinc-binding groups found in carbonic anhydrase inhibitors and also feature prominently in inhibitors of kinases and sirtuins.[1] The benzylamine portion can be elaborated to occupy hydrophobic pockets or form additional interactions within an enzyme's active site.
-
Scaffold for Focused Libraries: The compound is an ideal starting point for creating focused libraries of molecules for screening. The primary amine allows for the systematic introduction of diverse side chains via robust reactions like amide coupling, enabling rapid exploration of the structure-activity relationship (SAR).[12][13]
-
Intermediate for Target Synthesis: It can serve as a key intermediate in the multi-step synthesis of complex drug candidates where the methylsulfonylamino-benzyl fragment is a required structural component.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following guidelines are based on data from structurally similar compounds.[14][15][16]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents. The Sigma-Aldrich entry for a similar compound recommends storage under an inert atmosphere.
-
Conclusion
3-(Methylsulfonylamino)benzylamine hydrochloride is a valuable chemical entity for research and development. Its well-defined structure, featuring a reactive primary amine and a biologically relevant sulfonamide group, makes it a versatile building block for the synthesis of novel compounds. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is essential for scientists aiming to incorporate this molecule into synthetic and medicinal chemistry programs. Adherence to strict safety protocols will ensure its effective and safe utilization in the laboratory.
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Supporting Information. MPG.PuRe. [Link]
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Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gogary/b042b36e3c3b5220a2333069c9b56f8f1c8491c1]([Link]
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Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. PubMed. [Link]
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Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. PubMed Central. [Link]
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Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI. [Link]
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]
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